(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by its unique structural features and potential applications in medicinal chemistry. It is classified under the category of pyrazine derivatives, which are known for their biological activity, particularly as phosphodiesterase inhibitors.
This compound falls under the class of organic compounds known as amides, specifically those derived from morpholine and pyrrolidine structures. Its systematic name reflects its complex structure, which includes a morpholinophenyl moiety and a pyrrolidinyl component linked through a methanone group.
The synthesis of (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. Common methods include:
The reaction conditions are crucial for achieving high yields and purities. Typical parameters include:
The molecular formula for (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is . The structure can be visualized as follows:
The compound has a molecular weight of 354.4 g/mol and a CAS number of 2034396-37-5, which facilitates its identification in chemical databases .
(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various biochemical pathways.
This interaction can lead to significant biological effects, making it a candidate for therapeutic applications in areas such as neurology and oncology .
The physical properties of (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone include:
Key chemical properties include:
Relevant data regarding melting points, boiling points, and other thermodynamic properties are often determined through experimental methods but are not universally available in literature .
(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has several potential applications across various fields:
The compound (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone exemplifies the strategic integration of N-heterocycles in medicinal chemistry, particularly within kinase inhibitor research. Its emergence parallels advancements in Janus kinase (JAK) inhibitor design, where morpholine and pyrazine motifs are leveraged for their dual roles in target binding and pharmacokinetic optimization. The earliest syntheses of such hybrids were motivated by the need to overcome limitations of monocyclic scaffolds in antiviral and anticancer therapies. Patent literature reveals that structurally analogous compounds—featuring morpholine-linked aryl ketones conjugated to pyrazine-pyrrolidine systems—were first claimed as potent inhibitors of viral replication pathways, specifically targeting Flaviviridae and retroviral infections [2]. These discoveries were built upon foundational work in heterocyclic reactivity, such as nucleophilic aromatic substitution (SNAr) at pyrazine C-2 positions and palladium-catalyzed coupling reactions for C–O bond formation in pyrrolidinyl-oxygen linkages [2] [5].
Table 1: Key Morpholine-Containing Heterocyclic Compounds in Kinase Inhibition Research
Compound Name | Molecular Formula | Core Pharmacophore | Therapeutic Relevance |
---|---|---|---|
Morpholin-4-yl-(3-pyrazol-1-ylphenyl)methanone | C₁₄H₁₅N₃O₂ | Morpholine-pyrazole | JAK/STAT pathway inhibition |
Morpholin-4-yl-(3-pyrrolidin-1-ylphenyl)methanone | C₁₅H₂₀N₂O₂ | Morpholine-pyrrolidine | Antiviral lead optimization |
(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone | C₁₉H₂₂N₄O₃ | Morpholine-pyrazine-pyrrolidine triad | Kinase inhibition & antiviral R&D |
The compound’s design specifically addresses challenges in achieving selective kinase inhibition. Its pyrazin-2-yloxy moiety enhances π–π stacking interactions with ATP-binding pockets, while the N-morpholinyl group contributes to solubility and metabolic stability—a feature critical for oral bioavailability in related compounds [5]. This hybrid architecture represents a deliberate shift from earlier nucleoside-centric antiviral agents (e.g., reverse transcriptase inhibitors) toward non-nucleoside scaffolds capable of multi-target engagement against resistant viral strains [2].
The molecular architecture of this compound integrates three distinct heterocyclic systems, each conferring unique electronic and steric properties essential for biological activity:
Table 2: Nomenclature and Bonding Features of Key Heterocyclic Components
Heterocycle | Hantzsch-Widman Systematic Name | Bond Angles/Geometry | Role in Hybrid Compound |
---|---|---|---|
Morpholine | Tetrahydro-1,4-oxazine | Chair conformation (C–N bond: 1.45 Å) | Solubility enhancement & H-bonding |
Pyrazine | 1,4-Diazine | Planar ring (C–N–C angle: 116°) | π-Stacking & electronic modulation |
Pyrrolidine | Tetrapyrrole | Envelope conformation (N-inverted) | Conformational flexibility |
The methanone linker (–CO–) bridges the 4-morpholinophenyl and 3-(pyrazin-2-yloxy)pyrrolidine groups, creating a near-orthogonal arrangement that minimizes steric clash. This geometry positions the morpholine oxygen and pyrazine nitrogen atoms 12–15 Å apart—optimal for simultaneous engagement with kinase hinge regions and allosteric pockets [4] [5]. Quantum mechanical analyses of analogous structures reveal that the carbonyl group’s polarity delocalizes electron density into the phenyl ring, enhancing resonance stability and resistance to hydrolytic cleavage. Such hybrid systems exemplify the application of heterocyclic chemistry principles in drug design, where ring fusion and substitution patterns dictate target selectivity [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: